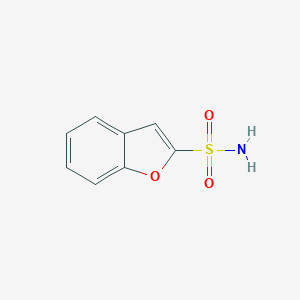

1-Benzofuran-2-sulfonamida

Descripción general

Descripción

Ácido 2-(2-metilbenzamido)acético: Ácido 2-metilhipúrico o Ácido O-tolurico , es una acilglicina. Las acilglicinas son típicamente metabolitos menores de los ácidos grasos. Este compuesto es un metabolito del xileno, un hidrocarburo aromático ampliamente utilizado como solvente . Se puede detectar en la orina y se utiliza para diagnosticar trastornos asociados con la beta-oxidación de ácidos grasos mitocondriales .

Aplicaciones Científicas De Investigación

Química: El ácido 2-(2-metilbenzamido)acético se utiliza como estándar de referencia en química analítica para la detección y cuantificación de la exposición al xileno .

Biología: El compuesto se estudia por su función como biomarcador en fluidos biológicos, lo que ayuda en el diagnóstico de trastornos metabólicos .

Medicina: La investigación continúa para explorar sus posibles aplicaciones terapéuticas en el tratamiento de trastornos metabólicos relacionados con la beta-oxidación de ácidos grasos mitocondriales .

Industria: Se utiliza en la industria química para la síntesis de varios derivados y como intermedio en la síntesis orgánica .

Mecanismo De Acción

El ácido 2-(2-metilbenzamido)acético ejerce sus efectos actuando como metabolito en la vía de beta-oxidación de ácidos grasos mitocondriales. Participa en la degradación de los ácidos grasos para producir energía. El compuesto se dirige a las enzimas en la vía de beta-oxidación, facilitando la conversión de ácidos grasos en acetil-CoA, que entra en el ciclo del ácido cítrico para la producción de energía .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de ácido 2-(2-metilbenzamido)acético implica la reacción del ácido 2-metilbenzoico con glicina en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP). La reacción generalmente ocurre en un solvente orgánico como el diclorometano a temperatura ambiente .

Métodos de producción industrial: el proceso de síntesis se puede escalar optimizando las condiciones de reacción, como la temperatura, el solvente y la concentración del catalizador, para lograr mayores rendimientos y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: El ácido 2-(2-metilbenzamido)acético puede sufrir reacciones de oxidación para formar los ácidos carboxílicos correspondientes.

Reducción: La reducción del grupo amida puede producir aminas primarias.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH₄).

Sustitución: Se pueden utilizar nucleófilos como iones hidróxido (OH⁻) o aminas en condiciones básicas.

Productos principales:

Oxidación: Formación de ácidos carboxílicos.

Reducción: Formación de aminas primarias.

Sustitución: Formación de amidas sustituidas u otros derivados.

Comparación Con Compuestos Similares

Compuestos similares:

Ácido hipúrico: Una acilglicina similar, pero sin el grupo metilo en el anillo de benceno.

Ácido benzamidoacético: Estructura similar pero carece de la sustitución metilo en el anillo de benceno.

Unicidad: El ácido 2-(2-metilbenzamido)acético es único debido a su papel específico como metabolito del xileno y sus aplicaciones de diagnóstico en la detección de exposición al xileno y trastornos metabólicos .

Propiedades

IUPAC Name |

1-benzofuran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBECZJTWMSIKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444336 | |

| Record name | 2-BENZOFURANSULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124043-72-7 | |

| Record name | 2-BENZOFURANSULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)

![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)